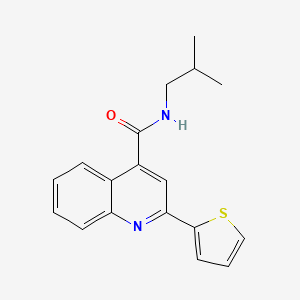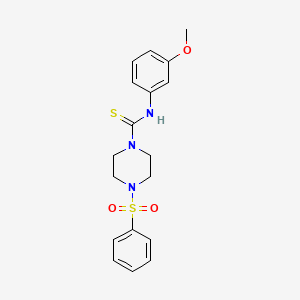
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1989 by Dr. Dario R. Alessi and his colleagues at the University of Dundee in Scotland. Since then, D609 has been used in various studies to investigate its mechanism of action and its potential applications in treating different diseases.
作用機序
The mechanism of action of 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is not fully understood, but it is believed to involve the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. DAG is a second messenger that activates protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PC-PLC, this compound can reduce the production of DAG and inhibit the activation of PKC.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by activating caspases, which are enzymes that cleave specific proteins and lead to cell death. This compound can also inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, which are involved in the regulation of apoptosis.
In endothelial cells, this compound can inhibit the production of ROS, which are involved in oxidative stress and inflammation. ROS can damage cellular components, including DNA, proteins, and lipids, and contribute to the development of various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in lab experiments is its specificity for PC-PLC. This compound has been shown to be a potent and selective inhibitor of PC-PLC, with little or no effect on other phospholipases. This specificity allows researchers to investigate the role of PC-PLC in different cellular processes and diseases.
However, one of the limitations of using this compound in lab experiments is its solubility. This compound is poorly soluble in water and organic solvents, which can make it difficult to prepare stock solutions and to administer it to cells or animals. Researchers have used various methods to increase the solubility of this compound, including the use of cyclodextrins and liposomes.
将来の方向性
There are several future directions for research on 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. One direction is to investigate its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the production of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Another direction is to investigate the use of this compound in combination with other drugs or therapies. Studies have shown that this compound can enhance the anticancer effects of other drugs, such as cisplatin and doxorubicin. This compound has also been shown to enhance the effects of radiation therapy in cancer cells.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have potential applications in treating different diseases, including cancer and cardiovascular disease. Its mechanism of action involves the inhibition of PC-PLC, which is involved in various cellular processes. While there are limitations to using this compound in lab experiments, its specificity for PC-PLC and its potential applications make it an important tool for researchers.
合成法
The synthesis of 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one involves a three-step reaction starting from 3,4-dichlorophenol. The first step involves the conversion of 3,4-dichlorophenol to 3,4-dichlorobenzoyl chloride using thionyl chloride. The second step involves the reaction of 3,4-dichlorobenzoyl chloride with 2-mercaptoethanol to form this compound. The final step involves the purification of the product using column chromatography.
科学的研究の応用
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been extensively studied for its potential applications in various fields of research. One of the major areas of research is cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in different types of cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Another area of research where this compound has been studied is cardiovascular disease. Studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) in endothelial cells, which are important in the development of atherosclerosis. This compound has also been shown to inhibit the proliferation of smooth muscle cells, which are involved in the development of restenosis after angioplasty.
特性
IUPAC Name |
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-9-2-1-6(3-10(9)15)8-4-7(16)5-11-12(8)18-13(17)19-11/h1-5,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZPTXQEWNYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)



![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)